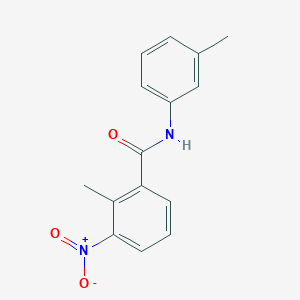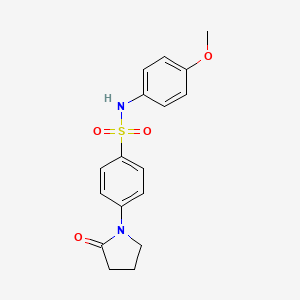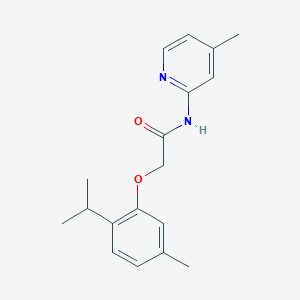
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID is an organic compound that features a benzoic acid core substituted with a furan ring The furan ring is further substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of tert-butyl and methyl groups onto the furan ring can be achieved through Friedel-Crafts alkylation reactions.
Amidation: The amido group is introduced by reacting the substituted furan with an appropriate amine under dehydrating conditions.
Benzoic Acid Formation: The final step involves the coupling of the substituted furan amide with a benzoic acid derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the amido group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid and furan derivatives.
Scientific Research Applications
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-TERT-BUTYL-2-METHYLFURAN-3-YL)BENZOIC ACID: Similar structure but lacks the amido group.
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)PHENYLACETIC ACID: Similar structure but with a phenylacetic acid core instead of benzoic acid.
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)SALICYLIC ACID: Similar structure but with a salicylic acid core.
Uniqueness
3-(5-TERT-BUTYL-2-METHYLFURAN-3-AMIDO)BENZOIC ACID is unique due to the presence of both the furan ring and the amido group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-13(9-14(22-10)17(2,3)4)15(19)18-12-7-5-6-11(8-12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBCNNUYXGKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(NAPHTHALEN-2-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5860565.png)
![4-[(4-ethoxyphenyl)methyl]morpholine](/img/structure/B5860573.png)

![N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B5860586.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)




![2-(3,5-dimethylphenoxy)-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B5860631.png)


![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)
